

Spectroscopic Profile of 4-Chloro-8-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline

Cat. No.: B022261

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-8-methoxyquinoline**, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for **4-Chloro-8-methoxyquinoline** is summarized in the tables below. It is important to note that where experimental data is not publicly available, predicted values from validated computational models are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.75	Doublet	H-2
7.45	Doublet	H-3
7.55	Triplet	H-6
7.05	Doublet	H-5
7.00	Doublet	H-7
4.05	Singlet	-OCH ₃

Predicted using online NMR prediction tools. Actual experimental values may vary.

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
157.0	C-8
150.0	C-2
142.0	C-4
140.0	C-8a
127.0	C-6
122.0	C-3
120.0	C-4a
110.0	C-5
108.0	C-7
56.0	-OCH ₃

Predicted using online NMR prediction tools. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for **4-Chloro-8-methoxyquinoline** based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	-OCH ₃
1600-1450	C=C Stretch	Aromatic Ring
1275-1200	C-O Stretch	Aryl Ether
850-550	C-Cl Stretch	Aryl Chloride

Mass Spectrometry (MS)

Parameter	Value	Source
Molecular Formula	C ₁₀ H ₈ ClNO	-
Molecular Weight	193.63 g/mol	PubChem[1]
Exact Mass	193.0294416 Da	PubChem[1]
Predicted [M+H] ⁺	194.03671 m/z	PubChemLite[2]
Predicted [M+Na] ⁺	216.01865 m/z	PubChemLite[2]

Expected Fragmentation: Under electron ionization (EI), the fragmentation of **4-Chloro-8-methoxyquinoline** is expected to proceed through pathways common to substituted quinolines. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the loss of carbon monoxide (-CO).[3][4] Cleavage of the chlorine atom is also a possible fragmentation pathway.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-8-methoxyquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).^[5] The sample should be free of particulate matter.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Technique):
 - Grind 1-2 mg of **4-Chloro-8-methoxyquinoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[1]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.[6]
[7][8]
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[7][8]

Mass Spectrometry (MS)

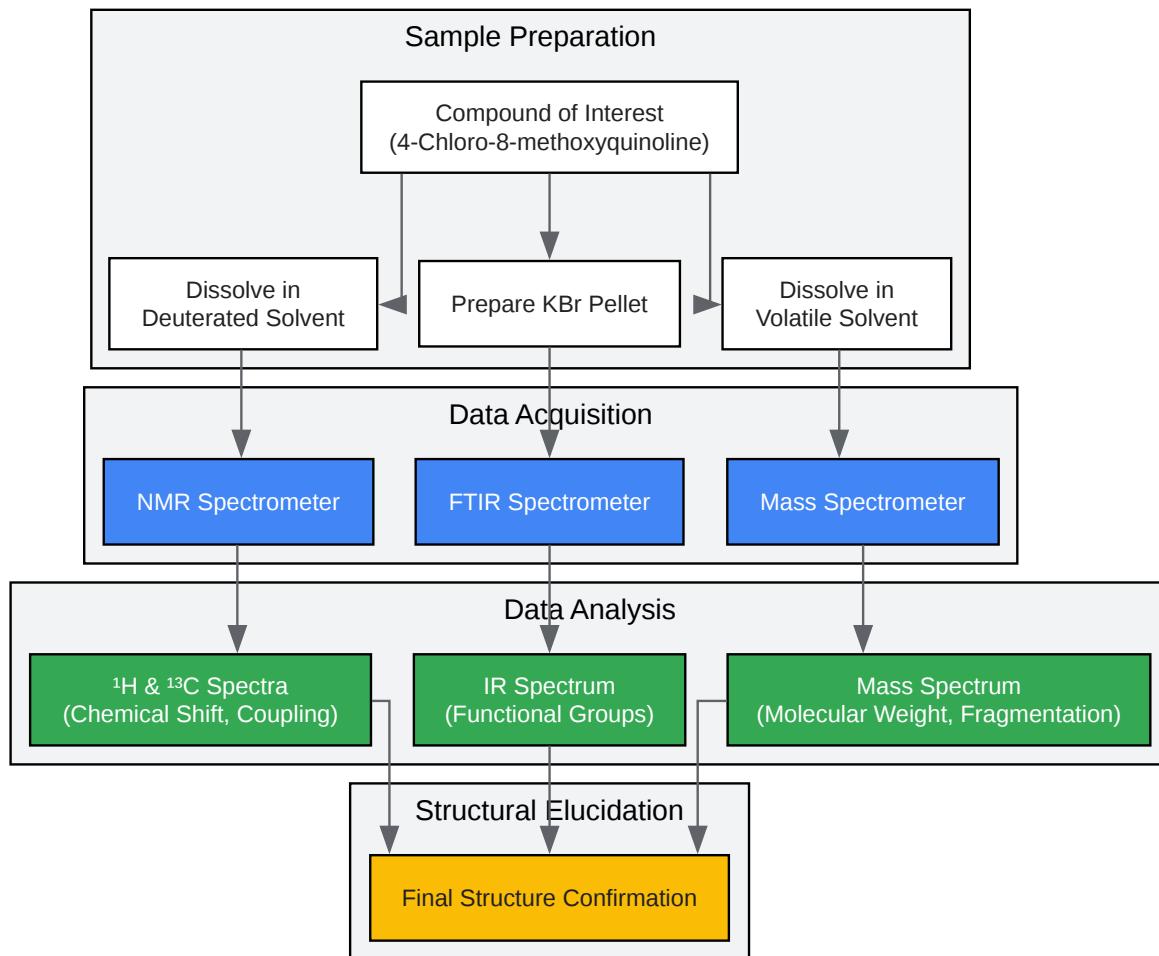
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] Further dilution may be required depending on the ionization technique and instrument sensitivity.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for soft ionization or electron ionization (EI) for fragmentation analysis.[10]
- Data Acquisition (ESI):
 - Infuse the sample solution directly into the ESI source.
 - Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.
 - Acquire data over a relevant mass-to-charge (m/z) range.
- Data Acquisition (EI):

- Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC).
- Use a standard electron energy of 70 eV to induce ionization and fragmentation.[\[10\]](#)
- Acquire data over a suitable m/z range to observe the molecular ion and characteristic fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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A generalized workflow for spectroscopic analysis.

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